molecular formula C8H15NO2 B3190800 methyl (1R,3R)-3-aminocyclohexane-1-carboxylate CAS No. 478694-53-0

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B3190800
CAS No.: 478694-53-0
M. Wt: 157.21
InChI Key: ZMMITUCIAZVHCG-RNFRBKRXSA-N
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Description

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by a cyclohexane ring with an amino group and a carboxylate ester group attached to it. The stereochemistry of the compound is specified by the (1R,3R) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the reduction of 3-methyl-2-cyclohexenone followed by amination and esterification. One common method involves the use of palladium and platinum nanoparticles in tandem with alcohol dehydrogenase for the stereoselective double reduction of 3-methyl-2-cyclohexenone . The resulting product is then subjected to amination and esterification reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler analog with only a methyl group attached to the cyclohexane ring.

    Cyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an ester group.

    Cyclohexylamine: Contains an amino group without the carboxylate ester.

Uniqueness

Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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